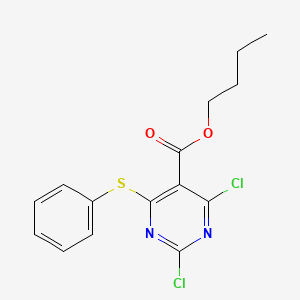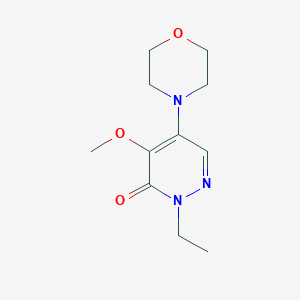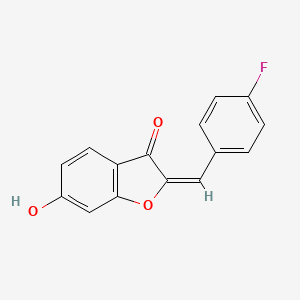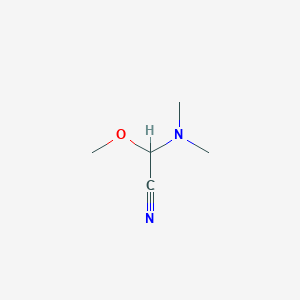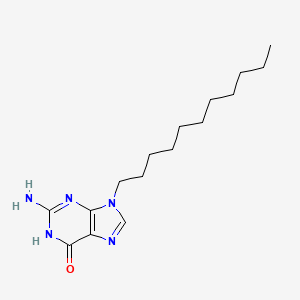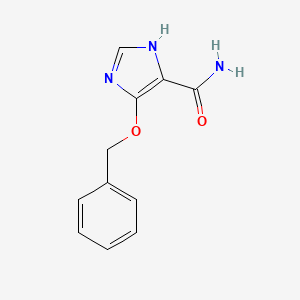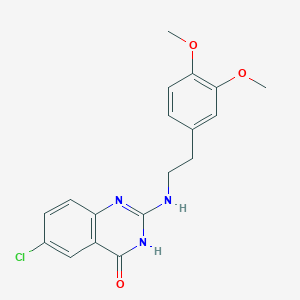
6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one is a synthetic organic compound with the molecular formula C18H18ClN3O2 It is a member of the quinazolinone family, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroquinazolin-4(1H)-one and 3,4-dimethoxyphenethylamine.
Condensation Reaction: The key step involves the condensation of 6-chloroquinazolin-4(1H)-one with 3,4-dimethoxyphenethylamine in the presence of a suitable condensing agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide, at room temperature or under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, process intensification, and green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents under mild heating conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl or aryl halides in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazolinone analogs with hydrogenated functional groups.
Substitution: Substituted quinazolinone derivatives with various alkyl or aryl groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. In the context of cancer treatment, it may inhibit kinases involved in cell proliferation and survival pathways, leading to apoptosis (programmed cell death) of cancer cells.
相似化合物的比较
Similar Compounds
7-Chloro-N-(3,4-dimethoxyphenethyl)-4-quinazolinamine: A structurally similar compound with potential biological activities.
3,4-Dimethoxyphenethyl isothiocyanate: Another derivative of 3,4-dimethoxyphenethylamine with distinct chemical properties.
6-Chloro-2-quinazolinamine: A related quinazolinone compound with different substituents.
Uniqueness
6-Chloro-2-((3,4-dimethoxyphenethyl)amino)quinazolin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
61741-57-9 |
|---|---|
分子式 |
C18H18ClN3O3 |
分子量 |
359.8 g/mol |
IUPAC 名称 |
6-chloro-2-[2-(3,4-dimethoxyphenyl)ethylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H18ClN3O3/c1-24-15-6-3-11(9-16(15)25-2)7-8-20-18-21-14-5-4-12(19)10-13(14)17(23)22-18/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22,23) |
InChI 键 |
GOBIDAVGARPQKZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=C(C=C(C=C3)Cl)C(=O)N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



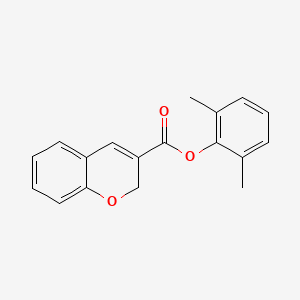

![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)
![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)
![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)
